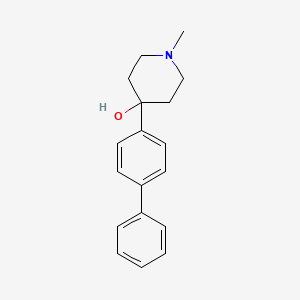

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine

Description

Properties

IUPAC Name |

1-methyl-4-(4-phenylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-19-13-11-18(20,12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYXOVCFRVDBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial for scaling up the reaction while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties include:

Physicochemical Properties

- Coordination Chemistry : The 4-hydroxy group in 4-hydroxy-1-methylpiperidine facilitates complex formation with metals like cadmium, forming layered anionic frameworks .

- Crystallography : Piperidine derivatives with bulky substituents (e.g., 4-methoxyphenyl groups) adopt chair conformations, stabilizing intermolecular interactions .

Biological Activity

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl group linked to a hydroxylated piperidine ring. This unique structure imparts distinct chemical properties that influence its biological activity.

The biological activity of 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine is primarily attributed to its interactions with various molecular targets. These interactions modulate biochemical pathways, potentially leading to therapeutic effects in several conditions:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine:

- Neuroprotection in ALS Models : Research indicates that compounds similar to 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine may protect motor neurons from degeneration in models of Amyotrophic Lateral Sclerosis (ALS). This is attributed to their ability to activate specific receptor pathways that enhance neuronal survival .

- In Vivo Pharmacology : A study exploring the pharmacological effects of related compounds demonstrated significant improvements in survival rates and motor function in transgenic mice models, suggesting a potential application for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The uniqueness of 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine can be contrasted with simpler biphenyl derivatives and piperidine compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Biphenyl | Two connected benzene rings | Limited biological activity |

| 4,4'-Biphenol | Hydroxyl groups at both ends | Antioxidant properties |

| 1-Methylpiperidine | Methyl substitution on piperidine | Mild psychoactive effects |

| 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine | Hydroxylated biphenyl with piperidine ring | Anti-inflammatory, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.